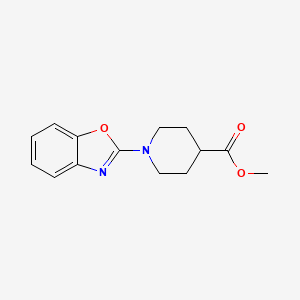
Methyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate
Descripción general
Descripción
“Methyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate” is a chemical compound with the CAS Number: 1090401-36-7 . It has a molecular weight of 260.29 and is typically available in powder form .
Molecular Structure Analysis
The compound consists of a benzoxazolone ring system and a piperidine ring . The InChI Code for this compound is 1S/C14H16N2O3/c1-18-13(17)10-6-8-16(9-7-10)14-15-11-4-2-3-5-12(11)19-14/h2-5,10H,6-9H2,1H3 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The exact boiling point and other physical properties are not available in the searched resources.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Benzoxazole derivatives have been found to exhibit significant antimicrobial activity. They have been tested against various bacterial and fungal strains, including Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .
Anticancer Activity
Benzoxazole derivatives have also shown promising results in the field of cancer research. They have been tested against the Human colorectal carcinoma (HCT116) cancer cell line, and some compounds have shown better anticancer activity compared to standard drugs .
Anti-inflammatory Effects
Benzoxazole derivatives have been reported to exhibit anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antifungal Activity
Some benzoxazole derivatives have shown potent antifungal activity. For instance, compound 19 was found to be most potent against A. niger and compound 1 was most effective against C. albicans .
Anti HIV Activity
Benzoxazole derivatives have also been studied for their potential anti-HIV activity . This opens up a new avenue for the development of novel anti-HIV drugs.
Dopamine D4 Agonists
Benzoxazole derivatives have been found to act as dopamine D4 agonists . This suggests their potential use in the treatment of neurological disorders.
Fluorescent Probes
Benzoxazole derivatives are used as fluorescent probes . They can be used for the detection of different metal ions, which has applications in various fields like biochemistry and environmental science.
Sensor Applications
Due to their fluorescent properties, benzoxazole derivatives can also be used as sensors . This makes them useful in various scientific and industrial applications.
Propiedades
IUPAC Name |
methyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-13(17)10-6-8-16(9-7-10)14-15-11-4-2-3-5-12(11)19-14/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRVWAQMMNDHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



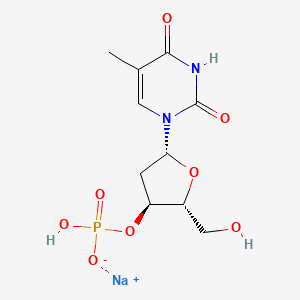

![10-Benzyl-8-oxa-3,10-diaza-bicyclo[4.3.1]decane](/img/structure/B3363956.png)

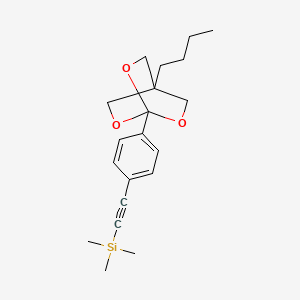
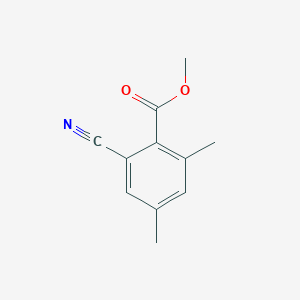

![1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B3363984.png)
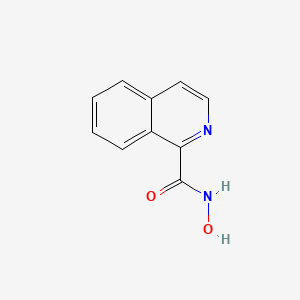
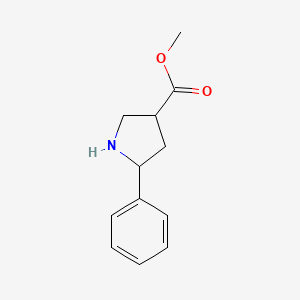
![N-{2-[4-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B3363998.png)


